molecular formula C5H12N2O B146665 1,3-Diethylurea CAS No. 623-76-7

1,3-Diethylurea

Cat. No. B146665
CAS RN: 623-76-7
M. Wt: 116.16 g/mol
InChI Key: ZWAVGZYKJNOTPX-UHFFFAOYSA-N
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Description

1,3-Diethylurea is a chemical compound that has been studied in various contexts, including its role as a catalyst and its interactions with other chemical species. It has been demonstrated to catalyze transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, showcasing its potential in organic synthesis . Additionally, 1,3-diethylurea forms adducts with other compounds, such as pyrazine-2,3-dicarboxylic acid, indicating its ability to participate in hydrogen-bonding interactions and form complex structures .

Synthesis Analysis

The synthesis of 1,3-diethylurea derivatives has been explored in several studies. For instance, a Ni(II) complex of 1,1-diethyl-3-(2-chlorobenzoyl) thiourea was synthesized and characterized, revealing insights into the coordination chemistry of urea derivatives . Another study reported the preparation of a compound containing a 1,1-diethylurea moiety, which was confirmed using various spectroscopic techniques, including NMR and FT-IR .

Molecular Structure Analysis

The molecular structure of 1,3-diethylurea derivatives has been elucidated using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a Ni(II) complex showed a planar coordination by sulfur and oxygen atoms . In another case, the molecular structure of a 1,1-diethylurea derivative was optimized using DFT and compared with the crystal structure obtained from X-ray diffraction, demonstrating a close match between theoretical and experimental data .

Chemical Reactions Analysis

1,3-Diethylurea has been shown to participate in chemical reactions as a catalyst. It catalyzed the arylation of unactivated arenes with aryl iodides, a process that involves radical intermediates . This highlights the reactivity of 1,3-diethylurea and its potential utility in facilitating organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diethylurea derivatives can be inferred from their structural characteristics and reactivity. For instance, the crystallinity of polymers derived from 1,3-dienes catalyzed by a diethylurea-containing catalyst can vary with temperature, as amorphous polymers are formed at 25°C, while crystalline polymers are obtained below 0°C . The coordination geometry and bond lengths in complexes also provide insights into the chemical behavior of these urea derivatives .

Scientific Research Applications

Organocatalysis

1,3-Diethylurea has been shown to catalyze transition-metal-free arylations of unactivated aromatic C-H bonds with aryl iodides, as demonstrated in a study by Zhao et al. (2018). This process allows for moderate to excellent yields across a range of aryl iodides and arenes (Zhao, Xu, Wu, Zhang, & Zhang, 2018).

Supramolecular Chemistry

Research by Świergiel and Jadżyn (2016) has shown that 1,3-Diethylurea can form different supramolecular entities, like highly polar polymeric chains and non-polar cyclic dimers, depending on its substitution pattern. This versatility highlights its potential in designing novel materials (Świergiel & Jadżyn, 2016).

Ultrasonic Studies

An ultrasonic study of aqueous solutions of 1,3-Diethylurea by Sasaki and Arakawa (1969) revealed insights into the solute's influence on the structure of the solvent. This study provided valuable data on absorption coefficient and viscosity, contributing to the understanding of the structural dynamics in solutions (Sasaki & Arakawa, 1969).

Crystallography

Research by Smith and Kennard (2000) demonstrated the crystal and molecular structure of 1,3-Diethylurea in combination with pyrazine-2,3-dicarboxylic acid. This study offers insights into hydrogen-bonding interactions and polymer structures, which are fundamental in crystal engineering (Smith & Kennard, 2000).

Chemical Reactions on Surfaces

Studies on the reactions of ethyl isocyanate and silica surfaces, as investigated by Eley, Kiwanuka, and Rochester (1973), have shown the formation of compounds like 1,3-Diethylurea on silica surfaces. Such studies are crucial for understanding surface chemistry and catalysis (Eley, Kiwanuka, & Rochester, 1973).

Safety And Hazards

1,3-Diethylurea may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use this substance only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for 1,3-Diethylurea are not explicitly mentioned in the search results, it is worth noting that urea derivatives, including 1,3-Diethylurea, have diverse applications in various industries, such as the pharmaceutical, chemical, and agrochemical industries . Therefore, the development of more efficient synthesis methods and the exploration of new applications could be potential future directions for 1,3-Diethylurea.

properties

IUPAC Name

1,3-diethylurea
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InChI

InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVGZYKJNOTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90211365
Record name Urea, N,N'-diethyl (9CI)
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Molecular Weight

116.16 g/mol
Source PubChem
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,3-Diethylurea
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Product Name

1,3-Diethylurea

CAS RN

623-76-7
Record name N,N′-Diethylurea
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Record name sym-Diethylurea
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Record name 1,3-Diethylurea
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Record name Urea, N,N'-diethyl (9CI)
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Record name 1,3-diethylurea
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Record name SYM-DIETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
YS Kang, HJD McManus, L Kevan - The Journal of Physical …, 1992 - ACS Publications
Organized molecular systems, such as micelles, vesicles, and reversed micelles have been the focus of much recent attention. Such systems have been found to be useful in supporting …
Number of citations: 32 pubs.acs.org
YS Kang, HJD McManus, L Kevan - Radiation Physics and Chemistry, 1994 - Elsevier
Urea, urea-d 4 , 1,3-dimethylurea, 1,3-diethylurea powder and 1,1',3,3'-tetramethylurea, and their solutions in D 2 O were γ-irradiated with 0.0882 kGy both at room temperature and at …
Number of citations: 5 www.sciencedirect.com
T Wazawa, S Yasui, N Morimoto, M Suzuki - Biochimica et Biophysica Acta …, 2013 - Elsevier
We investigate the effects of urea and its derivatives on the ATPase activity and on the in vitro motility of chicken skeletal muscle actomyosin. Mg-ATPase rate of myosin subfragment-1 (…
Number of citations: 2 www.sciencedirect.com
K Sasaki, K Arakawa - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
Ultrasonic absorption and sound velocity were measured for aqueous solutions of tetramethylurea at temperatures 10–30 C. Excess compressibility and partial molar volume were …
Number of citations: 40 www.journal.csj.jp
K Sasaki, K Arakawa - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
An ultrasonic investigation of aqueous solutions of alkyl-substituted urea was made by means of an ultrasonic pulse technique in order to study the influence of the solutes upon the …
Number of citations: 16 www.journal.csj.jp
J Świergiel, J Jadżyn - Reactive and Functional Polymers, 2016 - Elsevier
Asymmetrically disubstituted 1,1-diethylurea, the moiety HNH·CO of which is capable of forming intermolecular hydrogen bonds with the possibility of creating two extremely different …
Number of citations: 4 www.sciencedirect.com
E Martinez-Gonzalez, C Frontana - … Society Meeting Abstracts …, 2015 - iopscience.iop.org
In Electron Transfer Controlled Hydrogen Bonding (ETCHB), switching molecules experiment changes in their reduction potential values as hydrogen bond donor species (DH) are …
Number of citations: 0 iopscience.iop.org
K Mizutani, M Yasuda - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
Apparent molal volumes (φ v ) at 25 C have been obtained for the following urea derivatives in water–methanol mixtures from measurements of the density using an Anton Paar digital …
Number of citations: 15 www.journal.csj.jp
V Piacente, D Ferro, G Della Gatta - Thermochimica acta, 1990 - Elsevier
Sublimation enthalpies of eleven alkyl dervatives of urea (monomethylurea, monoethyl-urea, monopropylurea, monoisopropylurea, monoisobutylurea, mono-t-butylurea, 1,1-…
Number of citations: 20 www.sciencedirect.com
VN Emel'yanenko, GJ Kabo… - Journal of Chemical & …, 2006 - ACS Publications
This work has been undertaken in order to obtain data on vapor pressures of alkyl derivatives of urea and to revise the group additivity values necessary for predicting their sublimation …
Number of citations: 75 pubs.acs.org

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